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Compound of Interest

Compound Name: 5-Tert-butyl-1,3-thiazol-2-amine

Cat. No.: B2990500 Get Quote

An In-depth Technical Guide to 5-Tert-butyl-1,3-
thiazol-2-amine
Introduction
5-Tert-butyl-1,3-thiazol-2-amine is a heterocyclic compound belonging to the esteemed 2-

aminothiazole class of molecules. The 2-aminothiazole scaffold is a privileged structure in

medicinal chemistry, forming the core of numerous biologically active compounds and

approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the physical

and chemical properties, synthesis, spectral characterization, and potential applications of 5-
Tert-butyl-1,3-thiazol-2-amine, with a particular focus on its relevance to researchers in drug

discovery and development. The strategic placement of a bulky tert-butyl group at the 5-

position of the thiazole ring is anticipated to significantly influence the molecule's lipophilicity,

steric profile, and metabolic stability, thereby modulating its interaction with biological targets.[3]

Physicochemical Properties
A summary of the key physicochemical properties of 5-Tert-butyl-1,3-thiazol-2-amine (CAS

No: 299417-31-5) is presented below. It is important to note that while some data is derived

from experimental sources, others are predicted values and should be considered as such.
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Property Value Source

Molecular Formula C₇H₁₂N₂S

Molecular Weight 156.25 g/mol

CAS Number 299417-31-5

Appearance
White to off-white solid

(Predicted)

Boiling Point 253.2 ± 9.0 °C (Predicted)

Density 1.107 ± 0.06 g/cm³ (Predicted)

Melting Point Not available

Solubility

Soluble in organic solvents

such as ethanol, methanol,

and DMSO (Predicted).

Limited solubility in water.

pKa (Strongest Basic)
8.67 (Predicted for 2-

aminothiazole)
[4]

Synthesis and Reactivity
The most direct and widely employed method for the synthesis of 2-aminothiazoles is the

Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with

a thioamide, typically thiourea, to yield the corresponding 2-aminothiazole.[5]

Synthetic Workflow
The synthesis of 5-Tert-butyl-1,3-thiazol-2-amine can be achieved through a two-step

process, starting with the α-bromination of pinacolone (3,3-dimethyl-2-butanone) to form 1-

bromo-3,3-dimethyl-2-butanone, followed by the Hantzsch condensation with thiourea.

Pinacolone 1-Bromo-3,3-dimethyl-2-butanone

 Br₂, HBr (cat.)
Methanol 5-Tert-butyl-1,3-thiazol-2-amine

 Thiourea
Ethanol, Reflux
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Caption: Synthetic route to 5-Tert-butyl-1,3-thiazol-2-amine.

Experimental Protocol: Synthesis of 5-Tert-butyl-1,3-
thiazol-2-amine
Part A: Synthesis of 1-Bromo-3,3-dimethyl-2-butanone

This protocol is adapted from a general procedure for the α-bromination of ketones.[6]

Reaction Setup: In a four-necked, round-bottomed flask equipped with a mechanical stirrer,

thermometer, reflux condenser with a drying tube, and a dropping funnel, dissolve 3,3-

dimethyl-2-butanone (pinacolone) (1.00 mole) in anhydrous methanol (600 mL).

Cooling: Cool the solution to 0-5 °C using an ice-salt bath with continuous stirring.

Bromination: Add bromine (1.00 mole) rapidly in a steady stream from the dropping funnel.

Maintain the temperature between 0-5 °C during the addition.

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an

additional hour. The disappearance of the bromine color indicates the completion of the

reaction.

Work-up: Pour the reaction mixture into 1 L of ice-water and extract with diethyl ether (3 x

200 mL). Combine the organic layers and wash with 10% aqueous potassium carbonate

solution (200 mL) and then with water (2 x 200 mL).

Isolation: Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the

solvent under reduced pressure. The crude product can be purified by vacuum distillation to

yield 1-bromo-3,3-dimethyl-2-butanone.[7]

Part B: Hantzsch Thiazole Synthesis of 5-Tert-butyl-1,3-thiazol-2-amine

This protocol is a modification of the general Hantzsch thiazole synthesis.[5]
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Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux

condenser, combine 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) and thiourea (1.2 eq) in

ethanol.

Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Neutralization and Precipitation: After the reaction is complete, cool the mixture to room

temperature. Slowly add a saturated solution of sodium bicarbonate or another suitable base

to neutralize the hydrobromide salt formed during the reaction, which will precipitate the free

amine.

Isolation: Collect the precipitate by filtration and wash with cold water.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system, such as ethanol/water, to afford 5-Tert-butyl-1,3-thiazol-2-amine as a solid.

Spectral Analysis (Predicted)
Due to a lack of published experimental data, the following spectral characteristics are

predicted based on the structure of 5-Tert-butyl-1,3-thiazol-2-amine and known data for

structurally similar compounds.

¹H NMR Spectroscopy
tert-Butyl Protons (9H): A sharp singlet is expected around δ 1.3 ppm.

Amine Protons (2H): A broad singlet is anticipated in the region of δ 5.0-7.0 ppm. The

chemical shift of these protons is dependent on the solvent and concentration.

Thiazole Proton (1H): A singlet corresponding to the proton at the C4 position of the thiazole

ring is expected. Its chemical shift would be downfield, likely in the range of δ 6.5-7.5 ppm.

¹³C NMR Spectroscopy
Thiazole C2 (C-NH₂): Expected in the region of δ 165-175 ppm.

Thiazole C5 (C-tert-butyl): Anticipated around δ 140-150 ppm.
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Thiazole C4: Expected in the region of δ 110-120 ppm.

tert-Butyl Quaternary Carbon: Predicted to be in the range of δ 30-40 ppm.

tert-Butyl Methyl Carbons: Expected around δ 28-32 ppm.

Infrared (IR) Spectroscopy
N-H Stretching: As a primary amine, two bands are expected in the region of 3300-3500

cm⁻¹.

N-H Bending: A bending vibration for the primary amine is expected around 1600-1650 cm⁻¹.

C=N Stretching: A characteristic stretching vibration for the thiazole ring is anticipated in the

region of 1500-1600 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching from the tert-butyl group will be observed just below

3000 cm⁻¹.

Mass Spectrometry
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156.

Fragmentation: A significant fragment is expected at m/z = 141, corresponding to the loss of

a methyl group ([M-15]⁺). Alpha-cleavage, common for amines, could lead to the formation of

a stable tert-butyl cation at m/z = 57.[8]

Applications in Drug Development
The 2-aminothiazole moiety is a well-established pharmacophore in numerous clinically

approved drugs, including antibiotics, anti-inflammatory agents, and kinase inhibitors.[1][2] The

introduction of a tert-butyl group at the 5-position can confer several advantageous properties:

Increased Lipophilicity: The bulky and non-polar tert-butyl group enhances the lipophilicity of

the molecule, which can improve its ability to cross cell membranes and interact with

hydrophobic binding pockets of target proteins.[3]
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Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which

can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

Modulation of Biological Activity: The steric bulk of the tert-butyl group can influence the

binding orientation of the molecule to its biological target, potentially leading to enhanced

potency and selectivity.

While specific biological activities for 5-Tert-butyl-1,3-thiazol-2-amine have not been

extensively reported, its structural features make it an attractive candidate for screening in

various therapeutic areas, including:

Anticancer Research: Many kinase inhibitors incorporate the 2-aminothiazole scaffold.

Antimicrobial Drug Discovery: The thiazole nucleus is a key component of many

antimicrobial agents.[3]

Anti-inflammatory Agents: Several anti-inflammatory compounds contain the 2-aminothiazole

core.

Safety and Handling
Detailed toxicological data for 5-Tert-butyl-1,3-thiazol-2-amine is not readily available.

However, based on the known hazards of related aminothiazole compounds and tert-

butylamines, appropriate safety precautions should be taken.[9]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such

as strong oxidizing agents.

Conclusion
5-Tert-butyl-1,3-thiazol-2-amine is a valuable building block for medicinal chemistry and drug

discovery. Its synthesis via the robust Hantzsch reaction is straightforward, and its
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physicochemical properties can be rationally predicted. The presence of the 5-tert-butyl group

offers the potential for improved pharmacokinetic and pharmacodynamic properties compared

to other 2-aminothiazole derivatives. Further experimental investigation into the physical,

chemical, and biological properties of this compound is warranted to fully elucidate its potential

in the development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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